Ro 46-2005
Overview
Description
Ro-46-2005 is a synthetic non-peptide endothelin receptor antagonist. It inhibits the specific binding of iodine-125 labeled endothelin-1 to human vascular smooth muscle cells, specifically targeting the endothelin A receptor with an inhibitory concentration (IC50) of 220 nanomolar . This compound is primarily used for research purposes and has shown potential in studying cardiovascular diseases due to its ability to block endothelin receptors .
Mechanism of Action
Target of Action
Ro 46-2005, also known as 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide, is a synthetic non-peptide endothelin receptor antagonist . The primary targets of this compound are the endothelin receptors, specifically the ETA and ETB subtypes .
Mode of Action
This compound interacts with its targets, the endothelin receptors, by inhibiting the specific binding of 125I-ET-1 to human vascular smooth muscle cells . This inhibition occurs with an IC50 of 220 nM, indicating a strong affinity for these receptors .
Biochemical Pathways
The action of this compound affects the endothelin signaling pathway. By inhibiting the binding of endothelin-1 (ET-1) to its receptors, this compound prevents the downstream effects of ET-1 stimulation . One such effect is the release of arachidonic acid from rat mesangial cells, which this compound inhibits with an IC50 of 1.8 μM .
Pharmacokinetics
The solubility of this compound in dmso suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ET-1-induced responses. By preventing ET-1 from binding to its receptors, this compound can inhibit the release of arachidonic acid from cells, thereby potentially affecting various cellular processes that rely on this molecule .
Action Environment
The compound’s storage instructions suggest that it is stable under specific conditions
Biochemical Analysis
Biochemical Properties
Ro 46-2005 has been found to interact with endothelin receptors, specifically the ETA receptor . It inhibits the binding of 125I-ET-1, a radiolabeled endothelin-1, to these receptors . This interaction is competitive in nature .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the functional consequences of ET-1 stimulation . Specifically, it inhibits the ET-1-induced release of arachidonic acid from rat mesangial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ETA receptor, thereby preventing the binding of ET-1 . This results in the inhibition of ET-1-induced biochemical reactions, such as the release of arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro-46-2005 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of Ro-46-2005.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity level
Industrial Production Methods
Industrial production of Ro-46-2005 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of reaction conditions: Parameters such as temperature, pressure, and reaction time are optimized for maximum yield.
Purification and quality control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
Ro-46-2005 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Ro-46-2005 has several scientific research applications, including:
Cardiovascular research: It is used to study the role of endothelin receptors in cardiovascular diseases.
Pharmacological studies: Researchers use it to investigate the pharmacological effects of endothelin receptor antagonism.
Drug development: It serves as a lead compound for developing new drugs targeting endothelin receptors .
Comparison with Similar Compounds
Similar Compounds
Bosentan: Another endothelin receptor antagonist with a slightly higher affinity for endothelin A receptors.
Ambrisentan: Used in the therapy of pulmonary arterial hypertension, with a different selectivity profile.
Atrasentan: An antagonist of the endothelin receptor with a different inhibitory concentration .
Uniqueness
Ro-46-2005 is unique due to its specific binding affinity and inhibitory concentration for endothelin A receptors. It also has distinct chemical properties and pharmacological effects compared to other endothelin receptor antagonists .
Properties
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXOKLWCOWOECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164598 | |
Record name | Ro 46-2005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150725-87-4 | |
Record name | Ro 46-2005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150725874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 46-2005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.